JR1Idx058G
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Overview
Description
Preparation Methods
The synthesis of JR1Idx058G involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through a series of chemical reactions, including nucleophilic substitution and condensation reactions.
Cyclization: The intermediate compounds undergo cyclization to form the core structure of this compound.
Functional Group Modifications: The final step involves the modification of functional groups to achieve the desired chemical structure of this compound.
Industrial production methods for this compound are optimized to ensure high yield and purity. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
JR1Idx058G undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
JR1Idx058G has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Medicine: this compound has shown potential as a therapeutic agent in the treatment of various diseases.
Industry: this compound is used in the development of new materials and chemical products.
Comparison with Similar Compounds
JR1Idx058G is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
Fostamatinib: A spleen tyrosine kinase inhibitor with a similar molecular structure.
Tamatinib: Another tyrosine kinase inhibitor with comparable biological activity.
This compound stands out due to its higher potency and selectivity for certain molecular targets, making it a promising candidate for further research and development .
Properties
1294007-59-2 | |
Molecular Formula |
C21H21FN6O5 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
6-[[5-fluoro-2-(4-hydroxy-3,5-dimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C21H21FN6O5/c1-21(2)19(30)27-18-12(33-21)5-6-15(26-18)25-17-11(22)9-23-20(28-17)24-10-7-13(31-3)16(29)14(8-10)32-4/h5-9,29H,1-4H3,(H3,23,24,25,26,27,28,30) |
InChI Key |
RMDPXHNYYYEJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)O)OC)C |
Origin of Product |
United States |
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